3-Acetyl-5-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-Acetyl-5-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClFO3S and a molecular weight of 236.65 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with acetyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The acetyl and fluorine groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the benzene ring.
Scientific Research Applications
3-Acetyl-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-fluorobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The acetyl and fluorine groups on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Acetyl-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of the acetyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The combination of the acetyl, fluorine, and sulfonyl chloride groups makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H6ClFO3S |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-acetyl-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3 |
InChI Key |
TXTRDXKWDMOHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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